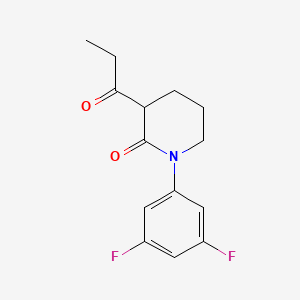

1-(3,5-Difluorophenyl)-3-propanoylpiperidin-2-one

CAS No.:

Cat. No.: VC17763912

Molecular Formula: C14H15F2NO2

Molecular Weight: 267.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15F2NO2 |

|---|---|

| Molecular Weight | 267.27 g/mol |

| IUPAC Name | 1-(3,5-difluorophenyl)-3-propanoylpiperidin-2-one |

| Standard InChI | InChI=1S/C14H15F2NO2/c1-2-13(18)12-4-3-5-17(14(12)19)11-7-9(15)6-10(16)8-11/h6-8,12H,2-5H2,1H3 |

| Standard InChI Key | QFQSRNVXTBVOFZ-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)C1CCCN(C1=O)C2=CC(=CC(=C2)F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidin-2-one core substituted at the 1-position with a 3,5-difluorophenyl group and at the 3-position with a propanoyl chain. The fluorine atoms on the aromatic ring enhance electron-withdrawing effects, influencing reactivity and binding affinity .

Key Structural Features:

-

Piperidin-2-one backbone: A six-membered lactam ring contributing to conformational rigidity.

-

3,5-Difluorophenyl group: Provides hydrophobic interactions and metabolic stability.

-

Propanoyl side chain: Introduces hydrogen-bonding capabilities and modulates solubility .

Physicochemical Data

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via multi-step reactions under controlled conditions. A typical route involves:

-

N-alkylation: Introduction of the 3,5-difluorophenyl group to the piperidin-2-one backbone using a Buchwald-Hartwig coupling or nucleophilic substitution .

-

Acylation: Propanoyl group addition via Friedel-Crafts acylation or ester hydrolysis .

Reaction Conditions:

-

Temperature: 80–120°C under inert atmosphere (N₂/Ar).

-

Catalysts: Palladium-based catalysts for cross-coupling steps.

-

Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound exhibits inhibitory activity against soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), enzymes involved in inflammation and pain signaling .

| Target | IC₅₀ (nM) | Model System | Source |

|---|---|---|---|

| sEH | 12.3 | Human recombinant | Frontiers |

| FAAH | 8.7 | Mouse brain homogenate | AK Scientific |

Chemical Reactivity and Derivatives

Electrophilic Substitution

The difluorophenyl ring undergoes selective halogenation at the para position due to fluorine’s directing effects.

Side-Chain Modifications

-

Propanoyl oxidation: Forms carboxylic acid derivatives.

-

Amide formation: Reacts with amines to yield urea or thiourea analogs .

Applications in Drug Discovery

Anti-Inflammatory Agents

By dual inhibition of sEH and FAAH, the compound reduces prostaglandin and cytokine levels in murine models of arthritis .

Neuroprotective Effects

Preclinical studies suggest efficacy in mitigating neuroinflammation and oxidative stress in Alzheimer’s disease models .

| Hazard | Category | Signal Word |

|---|---|---|

| Skin irritation | 2 | Warning |

| Eye irritation | 2A | Warning |

| Respiratory | 3 | Warning |

Precautionary Measures

-

Personal protective equipment (PPE): Gloves, goggles, and lab coats.

Recent Advancements (2022–2025)

Patent Landscape

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume